Cromakalin

Descripción

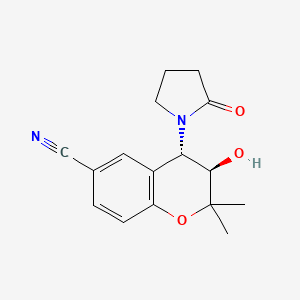

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H18N2O3 |

|---|---|

Peso molecular |

286.33 g/mol |

Nombre IUPAC |

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |

Clave InChI |

TVZCRIROJQEVOT-LSDHHAIUSA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

SMILES isomérico |

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |

Sinónimos |

BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |

Origen del producto |

United States |

Foundational & Exploratory

Cromakalim mechanism of action in smooth muscle

An In-Depth Technical Guide on the Core Mechanism of Action of Cromakalim in Smooth Muscle

Introduction

Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener, recognized for its potent vasodilatory effects on smooth muscle.[1][2] As a member of the benzopyran class of compounds, it has been an invaluable pharmacological tool for investigating the physiological roles of KATP channels and for exploring therapeutic strategies in conditions such as hypertension. This guide provides a detailed examination of cromakalim's mechanism of action at the molecular and cellular levels, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary action of cromakalim is to induce smooth muscle relaxation by activating a specific type of ion channel: the ATP-sensitive potassium (KATP) channel.[2] This process involves a precise sequence of molecular and cellular events, leading to a decrease in muscle contractility.

Molecular Target: The KATP Channel

The KATP channel in vascular smooth muscle is a hetero-octameric protein complex. It consists of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[3] In smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[4] The SUR subunit acts as the primary sensor for intracellular nucleotides and is the binding site for both KATP channel openers, like cromakalim, and blockers, like the sulfonylurea glibenclamide.[5]

Binding and Channel Activation

Cromakalim binds to a specific site within the transmembrane domain of the SUR2B subunit.[6] This binding event stabilizes the KATP channel in an open conformation.[3][6] By opening these channels, cromakalim significantly increases the plasma membrane's permeability to potassium ions (K+).[2][7]

Cellular Electrophysiological Effects: Hyperpolarization

The opening of KATP channels facilitates the efflux of K+ ions out of the smooth muscle cell, driven by the electrochemical gradient.[2] This outward movement of positive charge results in membrane hyperpolarization—making the intracellular environment more electrically negative.[1][7][8]

Downstream Signaling Cascade to Relaxation

The hyperpolarization induced by cromakalim is the critical trigger for smooth muscle relaxation.

-

Closure of Voltage-Gated Calcium Channels (VGCCs): Smooth muscle cell membranes contain L-type voltage-gated Ca2+ channels that are sensitive to changes in membrane potential. Hyperpolarization causes these channels to close, thereby inhibiting the influx of extracellular Ca2+ into the cell.[3][4]

-

Reduction in Intracellular Calcium ([Ca2+]i): The decreased influx of Ca2+ leads to a significant reduction in the cytosolic free calcium concentration ([Ca2+]i).[9]

-

Inactivation of Myosin Light Chain Kinase (MLCK): The initiation of smooth muscle contraction is dependent on the Ca2+/calmodulin complex, which activates Myosin Light Chain Kinase (MLCK).[10][11] With lower intracellular Ca2+, less Ca2+/calmodulin complex is formed, leading to the inactivation of MLCK.

-

Dephosphorylation of Myosin Light Chain (MLC): Inactivated MLCK can no longer phosphorylate the 20-kDa regulatory light chain of myosin (MLC20). Concurrently, Myosin Light Chain Phosphatase (MLCP) continues to dephosphorylate MLC20.[10][12] This shifts the balance towards dephosphorylated myosin.

-

Muscle Relaxation: Dephosphorylated myosin has a low affinity for actin, preventing the cross-bridge cycling that is necessary for force generation and muscle contraction. The result is smooth muscle relaxation and vasodilation.[10]

Pharmacological Antagonism

The action of cromakalim can be specifically and competitively antagonized by sulfonylurea drugs, most notably glibenclamide.[13][14] Glibenclamide binds to the SUR subunit, preventing cromakalim from opening the KATP channel and thereby reversing its hyperpolarizing and relaxant effects.[13][14][15]

Signaling Pathway Visualization

The following diagram illustrates the complete signaling cascade initiated by cromakalim in a smooth muscle cell.

Quantitative Data Summary

The potency of cromakalim and its antagonism by glibenclamide have been quantified across various studies and tissue types.

Table 1: Potency of Cromakalim in Smooth Muscle Preparations

| Preparation / Condition | Parameter | Value | Reference(s) |

| Guinea-pig pulmonary artery (KCl-contracted) | EC50 | 0.166 µM (-log EC50 = 6.78) | [13] |

| Canine coronary artery (dispersed cells, phenylephrine-contracted) | IC50 | 0.124 nM | [16] |

| Canine coronary artery (muscle strips, phenylephrine-contracted) | EC50 | 0.194 µM | [16] |

| Rabbit aorta (K+-contracted, (-)-cromakalim enantiomer) | EC50 | 0.18 µM | [17] |

| Rabbit aorta (norepinephrine-contracted, (-)-cromakalim enantiomer) | EC50 | 0.68 µM | [17] |

| Human isolated portal vein (noradrenaline-contracted) | EC50 | 4.53 µM | [18] |

Table 2: Antagonist Affinity (pA2) of Glibenclamide against Cromakalim

| Preparation | Antagonist | pA2 Value | Reference(s) |

| Guinea-pig pulmonary artery | Glibenclamide | 7.17 - 7.22 | [13] |

| Canine coronary artery (dispersed cells) | Glibenclamide | 9.12 | [16] |

| Canine coronary artery (muscle strips) | Glibenclamide | 7.84 | [16] |

Experimental Protocols

The mechanism of cromakalim has been elucidated through key experimental techniques, primarily isometric tension studies and patch-clamp electrophysiology.

Vascular Tone Measurement in Isolated Arterial Rings

This ex vivo method measures the direct effect of cromakalim on the contractility of vascular smooth muscle.

Objective: To determine the concentration-response relationship for cromakalim-induced relaxation in a pre-contracted arterial ring.

Methodology:

-

Tissue Preparation: A segment of a blood vessel (e.g., thoracic aorta, mesenteric artery) is excised from a laboratory animal (e.g., rat, guinea pig). The vessel is cleaned of adherent connective tissue and cut into rings approximately 2-4 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface if required.

-

Mounting: The arterial ring is suspended between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[2][13]

-

Transducer and Recording: One hook is fixed to the organ bath, while the other is connected to an isometric force transducer, which records changes in muscle tension. The output is amplified and recorded by data acquisition software.

-

Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Pre-contraction: After washout and return to baseline, a submaximal, stable contraction is induced using a contractile agonist such as phenylephrine (e.g., 1 µM) or a moderate concentration of KCl (e.g., 20 mM).[13]

-

Cromakalim Application: Once the contraction plateaus, cromakalim is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM). The tissue is allowed to reach a steady-state response at each concentration before the next addition.

-

Data Analysis: The relaxation at each cromakalim concentration is expressed as a percentage of the initial pre-contraction amplitude. A concentration-response curve is plotted, and the EC50 (the concentration producing 50% of the maximal relaxation) is calculated.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for direct measurement of the K+ currents activated by cromakalim across the membrane of a single smooth muscle cell.

Objective: To record and characterize the KATP channel currents induced by cromakalim.

Methodology:

-

Cell Isolation: Smooth muscle cells are enzymatically dissociated from a source tissue (e.g., portal vein, saphenous artery).[1] This typically involves incubation in a solution containing enzymes like collagenase and papain. The isolated cells are then stored in a physiological solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller. It is then filled with an intracellular-like solution (e.g., high K+, low Cl-, ATP, and EGTA) and has a resistance of 4-8 MΩ.[19][20]

-

Seal Formation: The micropipette is lowered onto a single, healthy smooth muscle cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[3][21]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[3]

-

Voltage Clamp and Recording: The cell membrane potential is "clamped" at a holding potential (e.g., -60 mV) using a patch-clamp amplifier. The amplifier measures the current required to maintain this voltage. Outward currents, such as K+ efflux, are recorded.[3][21]

-

Cromakalim Application: A baseline current is recorded. Then, the cell is perfused with an extracellular solution containing cromakalim. The activation of KATP channels by cromakalim results in a measurable increase in the outward K+ current.

-

Data Analysis: The amplitude of the cromakalim-induced current is measured. The current-voltage (I-V) relationship can be determined by applying a series of voltage steps and measuring the corresponding currents before and after drug application. The specificity of the current can be confirmed by applying an antagonist like glibenclamide, which should reverse the effect.

Conclusion

Cromakalim exerts its potent relaxant effect on smooth muscle through a well-defined and elegant mechanism of action. By specifically targeting and opening the SUR2B/Kir6.1 subtype of KATP channels, it initiates a cascade of events beginning with membrane hyperpolarization, leading to the closure of voltage-gated calcium channels, a reduction in intracellular calcium, and ultimately, the dephosphorylation of myosin light chains. This pathway effectively uncouples the contractile machinery, resulting in muscle relaxation. The detailed understanding of this mechanism, facilitated by quantitative pharmacological and electrophysiological studies, has cemented cromakalim's role as a critical tool for cardiovascular research and drug development.

References

- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of cromakalim on the smooth muscle of the guinea-pig urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling through myosin light chain kinase in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphorylation of myosin light chain in skeletal and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glibenclamide is a competitive antagonist of cromakalim, pinacidil and RP 49356 in guinea-pig pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition by glibenclamide of the vasorelaxant action of cromakalim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of KATP channel blocker glibenclamide on levcromakalim-induced headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cromakalim inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Cromakalim: An In-depth Technical Guide to an ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cromakalim is a potent vasodilator that functions as an ATP-sensitive potassium (KATP) channel opener.[1][2] Its action leads to the hyperpolarization of smooth muscle cell membranes, making them less excitable and resulting in relaxation.[1][2] This technical guide provides a comprehensive overview of Cromakalim's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and relevant experimental workflows. The active isomer of Cromakalim is Levcromakalim.[1]

Core Mechanism of Action

Cromakalim exerts its primary effect by activating ATP-sensitive potassium (KATP) channels in the cell membrane.[3] These channels are hetero-octameric complexes composed of four regulatory sulfonylurea receptor (SUR) subunits and four pore-forming inwardly rectifying potassium (Kir) channel subunits. In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B.[4]

Under normal physiological conditions, intracellular ATP binds to the KATP channels, causing them to close. By opening these channels, Cromakalim increases the efflux of potassium ions (K+) from the cell, following its electrochemical gradient. This net outward current leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs). The reduced influx of calcium ions (Ca2+) through VGCCs leads to a decrease in intracellular calcium concentration, resulting in the relaxation of smooth muscle and vasodilation.[1][2] Interestingly, the interaction between Cromakalim and ATP appears to be competitive.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Cromakalim and its active enantiomer, Levcromakalim, from various in vitro studies.

Table 1: Vasorelaxant Potency (EC50 Values)

| Compound | Tissue | Pre-contraction Agent | EC50 (µM) | Reference |

| Cromakalim | Human Portal Vein | Noradrenaline | 4.53 ± 0.12 | [6] |

| Levcromakalim | Rabbit Ear Artery | - | 0.369 ± 0.048 | [7] |

| Levcromakalim | Rabbit Ear Artery (in presence of CHA) | - | 0.194 ± 0.054 | [7] |

| Levcromakalim | A10 Cells (rat thoracic aorta) | - | 0.87 ± 0.19 | [8] |

| Levcromakalim | Human Umbilical Artery | Serotonin | Emax: 80.37±5.32% | [9] |

Table 2: Binding Affinity (pKi Values)

| Compound | Radioligand | Tissue | pKi | Reference |

| (+)-(3R,4R)-cis-cromakalim | [3H]P1075 | Rat Aorta | 5.4 | [10] |

| (-)-(3S,4S)-cis-cromakalim | [3H]P1075 | Rat Aorta | 5.2 | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of KATP channel currents in isolated cells.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Cell line expressing KATP channels (e.g., A10 cells, HEK-293 cells transfected with Kir6.x/SURx)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH. ATP can be added to study nucleotide sensitivity.[11]

-

Cromakalim stock solution (in DMSO)

-

Glibenclamide stock solution (KATP channel blocker)

Procedure:

-

Cell Preparation: Culture cells on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit currents and record baseline activity.

-

Perfuse the cell with a solution containing Cromakalim to observe the activation of KATP channels.

-

To confirm specificity, apply the KATP channel blocker glibenclamide to the bath to observe the inhibition of the Cromakalim-induced current.[11]

-

Data Analysis:

-

Measure the change in whole-cell current in response to Cromakalim.

-

Construct a dose-response curve to determine the EC50 value.

-

Analyze the current-voltage (I-V) relationship to characterize the properties of the Cromakalim-activated current.

Isolated Tissue Bath Assay

This protocol assesses the vasodilatory properties of Cromakalim on isolated arterial rings.

Materials:

-

Isolated tissue bath system with force transducers

-

Arterial tissue (e.g., rat aorta, rabbit ear artery)

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose

-

Carbogen gas (95% O2, 5% CO2)

-

Vasoconstrictor agent (e.g., phenylephrine, noradrenaline)

-

Cromakalim stock solution

-

Glibenclamide stock solution

Procedure:

-

Tissue Preparation: Dissect the desired artery and cut it into rings (2-3 mm).

-

Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Viability Test: Contract the arterial rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability.

-

Experiment:

-

After washing and returning to baseline, induce a submaximal contraction with a vasoconstrictor.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of Cromakalim to the organ bath.

-

In a separate experiment, pre-incubate the tissue with glibenclamide before adding the vasoconstrictor and Cromakalim to confirm the involvement of KATP channels.[12][13]

-

Data Analysis:

-

Express the relaxation at each Cromakalim concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of Cromakalim or its analogs to KATP channels.

Materials:

-

Membrane preparation from a tissue or cell line expressing KATP channels

-

Radiolabeled KATP channel opener (e.g., [3H]P1075)

-

Unlabeled Cromakalim or its analogs

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Cromakalim.

-

Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled Cromakalim.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14][15]

Visualizations

Signaling Pathway of Cromakalim

Caption: Signaling pathway of Cromakalim's action on ATP-sensitive potassium channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for a whole-cell patch-clamp experiment to study Cromakalim.

Experimental Workflow for Isolated Tissue Bath Assay

Caption: Workflow for an isolated tissue bath assay to assess Cromakalim's vasorelaxant effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Cromakalim - Wikipedia [en.wikipedia.org]

- 3. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of vasodilatation to levcromakalim by adenosine analogues in the rabbit ear: an explanation for hypoxic augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding and effects of K(ATP) cha... preview & related info | Mendeley [mendeley.com]

- 9. Vasorelaxant effect of levcromakalim on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

The Structure-Activity Relationship of Cromakalim and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, has been a pivotal molecule in cardiovascular research and drug development.[1][2][3] Its ability to relax vascular smooth muscle by opening K-ATP channels, leading to membrane hyperpolarization and reduced calcium influx, has established it as a valuable tool for studying ion channel function and as a lead compound for the design of new therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cromakalim and its extensive family of analogs, offering insights into the chemical features that govern their potency, tissue selectivity, and mechanism of action.

Core Structure and Mechanism of Action

Cromakalim is a benzopyran derivative, with its active enantiomer being levcromakalim.[1] The primary molecular target of cromakalim and its analogs is the ATP-sensitive potassium (K-ATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] Cromakalim and its analogs primarily interact with the SUR subunit, specifically within the transmembrane domains (TMDs), to induce a conformational change that favors the open state of the channel.[5][7][8][9] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle, making them effective antihypertensive agents.[1][4][10]

Signaling Pathway of Cromakalim Action

The signaling cascade initiated by cromakalim binding to the K-ATP channel is crucial for its pharmacological effects. The following diagram illustrates this pathway.

Caption: Signaling pathway of Cromakalim and its analogs.

Structure-Activity Relationship (SAR) of Cromakalim Analogs

The SAR of cromakalim has been extensively explored to enhance potency, tissue selectivity (e.g., vascular vs. pancreatic), and pharmacokinetic properties. Modifications have been made to the benzopyran ring, the C4-substituent, and the C6-substituent.

Modifications of the Benzopyran Nucleus

The benzopyran core is a critical scaffold for activity.

-

Pyran Oxygen Replacement: Replacing the pyran oxygen with nitrogen (to form a dihydropyridine) or sulfur has been investigated, with some analogs retaining activity.

-

Aromatic Ring Substitution: Introduction of electron-withdrawing groups at the 6-position of the benzopyran ring, such as a cyano or nitro group, is generally favorable for potent vasorelaxant activity.[11]

-

Replacement of Benzene Ring: Replacing the benzene ring with a pyridine ring has yielded potent compounds. For instance, pyrano[3,2-c]pyridines have shown significant antihypertensive activity.[10]

Modifications at the C4-Position

The substituent at the C4 position of the pyran ring is a key determinant of potency and tissue selectivity.

-

Chirality: The stereochemistry at the C3 and C4 positions is crucial. The (3S, 4R)-enantiomer (levcromakalim) is the more active isomer.

-

Amide/Urea/Thiourea Moieties: Replacement of the hydroxyl group with amide, urea, or thiourea functionalities has led to analogs with diverse pharmacological profiles.[12][13] Some of these derivatives exhibit selectivity for pancreatic K-ATP channels over vascular channels.[13][14] For example, introducing a meta- or para-electron-withdrawing group on a C-4 phenylaminocarbonylamino substituent can enhance pancreatic tissue selectivity.[14]

Modifications at the C6-Position

The C6 position of the benzopyran ring is another important site for modification.

-

Electron-Withdrawing Groups: As mentioned, an electron-withdrawing group at this position, typically a cyano group in cromakalim, is beneficial for activity. Replacing the cyano group with alkyl or phenyl groups has been explored, with the order of antihypertensive potency being ethyl, isopropyl, tert-butyl > propyl, cyclopentyl > methyl > phenyl.[10]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative SAR data for various cromakalim analogs.

Table 1: Vasodilator Activity of Cromakalim Analogs

| Compound/Analog | Modification | Assay | Potency (EC50/IC50) | Reference |

| Cromakalim | Parent Compound | Rat Aorta Relaxation | ~0.1-0.3 µM | [12] |

| Levcromakalim | (3S, 4R)-enantiomer | Human Pial Artery Relaxation | pEC50: 6.36 ± 0.09 | [6] |

| Analog 4a | Ring-opened, thiourea moiety | Rat Aorta Relaxation | ED50 more potent than diazoxide | [12] |

| Analog 4e | Ring-opened | Rat Trachea Relaxation | 21-fold more active than cromakalim | [12] |

| Oxadiazole derivative 6 | Heterocycle at 6,7-positions of benzoxazine | Hypotensive effect in SHR | More potent than cromakalim | [11] |

| Compound 38 | 6-chloro, 4-(3-chlorophenylaminocarbonylamino) | Rat Aorta Relaxation | Less potent than cromakalim | [14] |

Table 2: Activity on Pancreatic β-Cell K-ATP Channels

| Compound/Analog | Modification | Assay | Effect | Reference |

| Cromakalim | Parent Compound | Insulin Release Inhibition | Weakly potent | [13][14] |

| Dimethylchroman thioureas | Thiourea at C4 | Insulin Release Inhibition | More potent than diazoxide | [13] |

| Compound 38 | 6-chloro, 4-(3-chlorophenylaminocarbonylamino) | Insulin Release Inhibition | Potent inhibitor | [14] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of cromakalim analogs.

K-ATP Channel Activity Measurement: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels like the K-ATP channel.

-

Cell Preparation: Cells expressing the K-ATP channels of interest (e.g., isolated ventricular myocytes, pancreatic β-cells, or cell lines transfected with specific Kir6.x/SUR subunits) are prepared.

-

Pipette Solution: The patch pipette is filled with a solution mimicking the extracellular fluid, typically containing (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 10 HEPES, adjusted to pH 7.4.

-

Bath Solution: The cells are bathed in a solution that can be modified to study channel regulation, for example, by varying ATP concentrations. A typical solution contains (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES, at pH 7.4.

-

Recording Configurations:

-

Cell-attached: Records the activity of channels within the patched membrane area without disrupting the intracellular environment.

-

Inside-out: After forming a cell-attached patch, the pipette is withdrawn to expose the intracellular face of the membrane to the bath solution, allowing for the direct application of ATP and other modulators.

-

-

Data Analysis: The opening and closing of individual channels are recorded as changes in current. The channel open probability (Po) is a key parameter used to quantify the effect of compounds like cromakalim.

Vasodilator Activity Assessment: Aortic Ring Assay

This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.

-

Tissue Preparation: A segment of the thoracic aorta is isolated from a rat or mouse and cut into rings of 2-3 mm in width.

-

Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine (for endothelium-dependent relaxation studies) or high potassium chloride (KCl) (for endothelium-independent relaxation).

-

Compound Addition: The cromakalim analog is added to the bath in a cumulative manner, and the relaxation of the aortic ring is measured isometrically using a force transducer.

-

Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Experimental Workflow for Analog Evaluation

The development and evaluation of new cromakalim analogs typically follow a structured workflow.

Caption: Typical experimental workflow for evaluating Cromakalim analogs.

Conclusion and Future Perspectives

The extensive research into the structure-activity relationships of cromakalim has yielded a deep understanding of the structural requirements for potent and selective K-ATP channel opening. Key findings highlight the importance of the benzopyran scaffold, the stereochemistry at C3 and C4, and the nature of substituents at C4 and C6. The development of analogs with tissue selectivity, particularly for pancreatic β-cells or specific vascular beds, remains an active area of research. Future directions may involve the use of computational modeling and structure-based drug design, leveraging the increasing availability of high-resolution structures of K-ATP channels, to design novel openers with improved therapeutic profiles for conditions such as hypertension, asthma, and certain neurological disorders. The continued exploration of cromakalim's SAR will undoubtedly pave the way for the next generation of K-ATP channel modulators.

References

- 1. Cromakalim - Wikipedia [en.wikipedia.org]

- 2. From cromakalim to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The molecular basis of the specificity of action of KATP channel openers | The EMBO Journal [link.springer.com]

- 8. A transmembrane domain of the sulfonylurea receptor mediates activation of ATP-sensitive K(+) channels by K(+) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variation in the aromatic ring of cromakalim: antihypertensive activity of pyranopyridines and 6-alkyl-2H-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Cromakalim: A Technical Guide for Researchers

Abstract

Cromakalim (BRL 34915) is a pioneering synthetic compound that has been instrumental in the study of ATP-sensitive potassium (KATP) channels. Its discovery as a potent vasodilator revolutionized the understanding of ion channel function in vascular smooth muscle and other tissues. This technical guide provides an in-depth overview of Cromakalim's discovery, mechanism of action, and its application in research. It includes a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction: The Advent of a KATP Channel Opener

The quest for novel antihypertensive agents in the 1980s led to the synthesis of Cromakalim by Beecham Pharmaceuticals.[1] Initially identified for its potent vasorelaxant properties, subsequent research revealed its unique mechanism of action: the opening of ATP-sensitive potassium (KATP) channels.[2][3] This discovery was a landmark in pharmacology, as it introduced a new class of drugs, the potassium channel openers (KCOs), and provided a powerful tool to investigate the physiological roles of KATP channels.[4][5]

Cromakalim, with the chemical name (±)-trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, possesses a benzopyran structure.[1] Its biological activity primarily resides in its (-)-enantiomer, Levcromakalim.[6] The compound's ability to selectively activate KATP channels has made it an invaluable pharmacological probe in diverse fields, including cardiovascular physiology, neurobiology, and endocrinology.

Mechanism of Action: Gating the KATP Channel

Cromakalim exerts its physiological effects by directly interacting with and opening ATP-sensitive potassium (KATP) channels.[2][3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[7]

The opening of KATP channels by Cromakalim leads to an increase in potassium ion (K+) efflux from the cell, following its electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the cell membrane, making it less excitable.[8]

Signaling Pathway of Cromakalim-Induced Vasorelaxation

The primary and most studied effect of Cromakalim is the relaxation of vascular smooth muscle. The signaling cascade is initiated by the binding of Cromakalim to the SUR subunit of the KATP channel, leading to channel opening and subsequent physiological responses.

References

- 1. Cromakalim | CAS 94470-67-4 | BRL 34915 | Tocris Bioscience [tocris.com]

- 2. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potassium channel openers: a new class of vasorelaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the potassium channel activator cromakalim (BRL 34915) as a bronchodilator in the guinea-pig: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cromakalim: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of cromakalim, a potent vasodilator agent. It delves into its core mechanism of action, detailing its effects on vascular smooth muscle and the resultant hemodynamic changes. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: K-ATP Channel Activation

Cromakalim is a benzopyran derivative that functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.[1][2][3] Its vasodilatory effect is a direct consequence of this action, independent of the endothelium.[1] The activation of these channels leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1][3][4] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium (Ca2+) into the cell.[5] The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[5] The effects of cromakalim can be competitively antagonized by glibenclamide, a well-known K-ATP channel blocker.[1][6][7][8]

Signaling Pathway of Cromakalim-Induced Vasodilation

Caption: Signaling cascade of cromakalim-induced vasodilation.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the effects of cromakalim from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Cromakalim

| Preparation | Agonist | Parameter | Value | Reference |

| Rabbit Portal Vein | Spontaneous Contraction | IC50 | 2.1 x 10-8 M | [9] |

| Human Portal Vein | Noradrenaline | EC50 | 4.53 ± 0.12 µM | [10] |

| Porcine Large Coronary Arteries | Bay-K-8644, Endothelin, Histamine, 5-HT, Phenylephrine, PGF2α, U 46619 | EC50 (-log M) | 6.43 - 6.87 | [7] |

| Follicle-Enclosed Xenopus Oocytes | K+ Current Activation | EC50 | 194 ± 21 µM | [11] |

Table 2: Hemodynamic Effects of Cromakalim in Humans

| Study Population | Dose | Parameter | Change | Reference |

| Patients with Angina Pectoris | 15 µg/kg IV | Cardiac Output | +30% | [12] |

| Patients with Angina Pectoris | 15 µg/kg IV | Systolic Arterial Pressure | -8% | [12] |

| Patients with Angina Pectoris | 15 µg/kg IV | Systemic Vascular Resistance | -29% | [12] |

| Patients with Angina Pectoris | 15 µg/kg IV | Pulmonary Vascular Resistance | -24% | [12] |

| Healthy Volunteers | 2.0 mg oral | Forearm Vascular Resistance | Significantly Reduced | [13] |

| Healthy Volunteers | 2.0 mg oral | Supine Heart Rate | Increased | [13] |

| Patients with Essential Hypertension | 1.5 mg oral | Blood Pressure | Significantly Decreased (2-6h post-dose) | [14] |

| Normotensive Subjects | 1 mg oral | Heart Rate | Reflex Increase | [15] |

Table 3: Hemodynamic Effects of Cromakalim in Animal Models

| Animal Model | Dose | Parameter | Change | Reference |

| Conscious Cats | 0.03 and 0.06 mg/kg oral | Arterial Pressure | Decreased | [16] |

| Conscious Cats | 0.03 and 0.06 mg/kg oral | Total Peripheral Resistance | Decreased | [16] |

| Conscious Cats | 0.03 and 0.06 mg/kg oral | Cardiac Output | Increased | [16] |

| Conscious Spontaneously Hypertensive Rats | Not specified | Blood Flow (Stomach, Skeletal Muscle, Skin) | Increased | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of cromakalim.

In Vitro Vascular Smooth Muscle Relaxation Assay (Organ Bath)

This protocol is used to determine the concentration-response relationship for cromakalim-induced vasorelaxation on isolated arterial rings.[5][18]

Objective: To quantify the vasorelaxant effects of cromakalim.

Materials:

-

Isolated arterial rings (e.g., from rat aorta, porcine coronary artery)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Carbogen gas (95% O2 / 5% CO2)

-

Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine, KCl)

-

Cromakalim stock solution

-

Glibenclamide (for antagonism studies)

Procedure:

-

Tissue Preparation: Isolate the desired artery and carefully cut it into rings of 2-3 mm in width.

-

Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

-

Pre-contraction: After washing out the high potassium solution and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine).

-

Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of cromakalim (e.g., 1 nM to 100 µM) to the organ bath.

-

Recording: Record the changes in isometric tension after each addition of cromakalim to generate a concentration-response curve.

-

Antagonism Study (Optional): To confirm the involvement of K-ATP channels, pre-incubate the arterial rings with glibenclamide (e.g., 10 µM) before adding the vasoconstrictor and then repeat the cromakalim concentration-response curve.

Caption: Workflow for in vitro vasorelaxation assay.

Electrophysiological Analysis of K-ATP Channel Activity (Patch-Clamp)

This protocol details the use of the whole-cell patch-clamp technique to measure the effect of cromakalim on K-ATP channel currents in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line.[18][19][20][21]

Objective: To characterize the activation of K-ATP channels by cromakalim at the single-cell level.

Materials:

-

Isolated primary VSMCs or a cell line expressing K-ATP channels (e.g., HEK-293 cells transfected with Kir6.2/SURx)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, and data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Standard extracellular and intracellular (pipette) solutions

-

Cromakalim stock solution

-

Glibenclamide stock solution

Solution Composition (Typical):

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH. ATP can be included to study nucleotide sensitivity.

Procedure:

-

Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and allow them to adhere.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Fill a micropipette with the intracellular solution and mount it on the micromanipulator. Approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to establish a whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record baseline K-ATP channel currents. Apply voltage ramps or steps to elicit currents.

-

Drug Application: Perfuse the recording chamber with varying concentrations of cromakalim (e.g., 1 µM to 100 µM) and record the resulting changes in the outward K+ current.

-

Specificity Control: To confirm the involvement of K-ATP channels, co-apply glibenclamide (e.g., 10 µM) with cromakalim to observe the inhibition of the induced current.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Blood Pressure Measurement

This protocol describes the measurement of the antihypertensive effects of cromakalim in conscious, spontaneously hypertensive rats (SHR), a common animal model of human essential hypertension.[17][22]

Objective: To evaluate the in vivo efficacy of cromakalim in reducing blood pressure.

Materials:

-

Spontaneously hypertensive rats (and normotensive Wistar-Kyoto rats as controls)

-

Telemetry system for continuous blood pressure monitoring or tail-cuff method for non-invasive measurement

-

Cromakalim formulation for oral or intravenous administration

-

Vehicle control

Procedure (using telemetry):

-

Surgical Implantation: Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta of the rats under anesthesia. Allow for a recovery period of at least one week.

-

Acclimatization: Acclimatize the animals to the experimental conditions and handling procedures.

-

Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.

-

Drug Administration: Administer cromakalim or vehicle to the rats via the desired route (e.g., oral gavage).

-

Continuous Monitoring: Continuously monitor and record blood pressure, heart rate, and activity for an extended period (e.g., 24 hours) post-administration.

-

Data Analysis: Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of cromakalim compared to the vehicle control.

Conclusion

Cromakalim is a well-characterized vasodilator that exerts its effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle. This leads to membrane hyperpolarization and subsequent vasorelaxation. Its pharmacological profile demonstrates potent antihypertensive effects in both preclinical and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of K-ATP channel openers for cardiovascular applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasodilating actions of cromakalim in resting and contracting states of carotid arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methylene Blue Inhibits Cromakalim-Activated K+ Currents in Follicle-Enclosed Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute haemodynamic effects of cromakalim in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiovascular effects of cromakalim (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with cromakalim (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical studies with the potassium channel activator cromakalim in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The haemodynamic profile of cromakalim in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 22. Antihypertensive effect of levcromakalim in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Cromakalim's Impact on Cellular Potassium Efflux: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of Cromakalim, a potent activator of ATP-sensitive potassium (K-ATP) channels. The primary focus is on its role in promoting cellular potassium efflux, a key process in the regulation of cell membrane potential and function in various tissues. This document summarizes key quantitative data, details common experimental protocols for studying Cromakalim's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: K-ATP Channel Activation

Cromakalim exerts its physiological effects by directly activating ATP-sensitive potassium (K-ATP) channels, leading to an increase in potassium ion (K+) efflux from the cell.[1][2] This efflux of positively charged potassium ions results in hyperpolarization of the cell membrane, making the cell less excitable. K-ATP channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[3][4][5] Cromakalim and other potassium channel openers are thought to interact with the SUR subunit, which in turn modulates the gating of the Kir6.x pore.[3]

The activity of K-ATP channels is tightly regulated by intracellular adenine nucleotides. High levels of adenosine triphosphate (ATP) promote channel closure, whereas adenosine diphosphate (ADP) can antagonize ATP-mediated inhibition and facilitate channel opening.[6] Cromakalim's activation of these channels is often observed to be more pronounced under conditions of lower intracellular ATP, suggesting a competitive or allosteric interaction with the nucleotide binding sites on the SUR subunit.[6]

Quantitative Analysis of Cromakalim-Induced Potassium Efflux

The following tables summarize quantitative data from various studies investigating the effect of Cromakalim on potassium efflux, often measured using the tracer ion Rubidium-86 (⁸⁶Rb⁺), a reliable surrogate for K⁺.

Table 1: Effective Concentrations of Cromakalim on K⁺/⁸⁶Rb⁺ Efflux

| Cell/Tissue Type | Species | Cromakalim Concentration | Observed Effect | Reference |

| Insulin-secreting cell line (RINm5F) | Rat | 80-200 µM | Activated channels inhibited by 0.1 mM ATP | [6] |

| Insulin-secreting cell line (RINm5F) | Rat | 400-800 µM | Activated channels inhibited by 0.5-2 mM ATP | [6] |

| Frog skeletal muscle | Frog | 30-300 µM | Increased ⁸⁶Rb⁺ efflux | |

| Rat aorta | Rat | ≥ 0.03 µM | Threshold for ⁴²K⁺ efflux | [7] |

| Rat aorta | Rat | 0.1 µM | Threshold for ⁸⁶Rb⁺ efflux | [7] |

| Canine coronary artery | Dog | Not specified | Large increase in ⁸⁶Rb⁺ efflux | [8] |

| Canine mesenteric artery | Dog | Not specified | Small increase in ⁸⁶Rb⁺ efflux | [8] |

| Rabbit mesenteric artery | Rabbit | Not specified | Significant increase in ⁸⁶Rb⁺ efflux after 15s exposure | [9] |

Table 2: Modulation of Cromakalim's Effect by Other Agents

| Modulating Agent | Cell/Tissue Type | Effect on Cromakalim-Induced Efflux | Concentration | Reference |

| Glibenclamide | Canine coronary arteries | Almost completely abolished relaxation | 30 µM | [10] |

| Glibenclamide | Horse penile resistance arteries | Blocked Cromakalim-evoked relaxations | 3 µM | [11] |

| ATP | Insulin-secreting cell line (RINm5F) | Inhibited Cromakalim-activated channels | 0.5-2 mM | [6] |

| Ba²⁺ | Rat isolated aorta | Inhibited ⁸⁶Rb⁺ efflux (IC₅₀) | 29 µM | [12] |

Experimental Protocols

Measurement of Potassium Efflux using ⁸⁶Rb⁺ Tracer

This protocol describes a common method for quantifying Cromakalim-induced potassium efflux from cultured cells or isolated tissues using the radioactive tracer ⁸⁶Rb⁺.

Materials:

-

Cell culture medium or appropriate physiological salt solution (e.g., Krebs-Henseleit solution).

-

⁸⁶RbCl solution.

-

Cromakalim stock solution.

-

Washing buffer (e.g., ice-cold physiological salt solution).

-

Lysis buffer (e.g., 0.1% Triton X-100).

-

Scintillation counter and vials.

Procedure:

-

Cell/Tissue Preparation: Culture cells to confluence in multi-well plates or prepare isolated tissue segments.

-

Loading with ⁸⁶Rb⁺: Incubate the cells/tissues in a medium containing ⁸⁶RbCl (typically 1-2 µCi/mL) for a sufficient time to allow for cellular uptake and equilibration (e.g., 2-4 hours).

-

Washing: Rapidly wash the cells/tissues multiple times with ice-cold, non-radioactive washing buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Add the experimental solution containing the desired concentration of Cromakalim or vehicle control.

-

Efflux Measurement: At specified time points, collect the supernatant (extracellular medium), which contains the effused ⁸⁶Rb⁺.

-

Cell Lysis: After the final time point, lyse the cells/tissues with lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the radioactivity in the collected supernatant samples and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux, often expressed as a percentage of the total initial intracellular ⁸⁶Rb⁺ released per unit of time.

Electrophysiological Recording of K-ATP Channel Activity (Whole-Cell Patch-Clamp)

This protocol provides a general framework for recording Cromakalim-activated K-ATP channel currents in isolated cells.

Materials:

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulator.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4).

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, with or without ATP; pH 7.2).

-

Cromakalim stock solution.

Procedure:

-

Cell Preparation: Plate isolated cells on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Cell Approach and Sealing: Under microscopic observation, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Current Recording: Record baseline whole-cell currents.

-

Cromakalim Application: Perfuse the cell with the extracellular solution containing Cromakalim.

-

Data Acquisition: Record the changes in membrane current induced by Cromakalim. An outward current at the holding potential indicates the efflux of positive ions (K⁺).

-

Data Analysis: Analyze the current-voltage relationship and the magnitude of the Cromakalim-induced current.

Signaling Pathways and Experimental Workflows

Cromakalim Signaling Pathway

Caption: Cromakalim binds to the SUR subunit of the K-ATP channel, promoting the opening of the Kir6.x pore and leading to K⁺ efflux and membrane hyperpolarization. Intracellular ATP inhibits this process.

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

Caption: A stepwise workflow for measuring Cromakalim-induced potassium efflux using the ⁸⁶Rb⁺ tracer method.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: A streamlined workflow for investigating the electrophysiological effects of Cromakalim on K-ATP channels using the whole-cell patch-clamp technique.

References

- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effluxes of 42K+ and 86Rb+ elicited by cromakalim (BRL 34915) in tonic and phasic vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The diverse effects of cromakalim on tension and 86Rb efflux in canine arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium efflux enhancement by cromakalim (BRL 34915) in rabbit mesenteric artery: an indirect effect independent of calcium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of selective inhibition of potassium channels on vasorelaxing response to cromakalim, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of ATP-sensitive K+ channels in relaxation of penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levcromakalim and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of Cromakalim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim, a potent vasodilator, exerts its therapeutic effects primarily by targeting ATP-sensitive potassium (KATP) channels. This technical guide provides an in-depth exploration of the molecular targets of Cromakalim, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Primary Molecular Target: ATP-Sensitive Potassium (KATP) Channels

The principal molecular target of Cromakalim is the ATP-sensitive potassium (KATP) channel.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] Cromakalim is a KATP channel opener, and its active enantiomer is Levcromakalim.[4][5]

The binding of Cromakalim to the SUR subunit of the KATP channel complex leads to an increase in the channel's open probability. This results in the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation (vasodilation), which is the basis for its antihypertensive effect.[3]

Subtype Selectivity

KATP channels exhibit tissue-specific expression of different subunit isoforms (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B), leading to functional diversity. Levcromakalim demonstrates selectivity for KATP channels containing the SUR2 subunit, which are predominantly found in vascular smooth muscle (SUR2B/Kir6.1) and cardiac muscle (SUR2A/Kir6.2).[4][6][7] It shows a preference for the Kir6.1/SUR2B subtype.[4]

Quantitative Data

The interaction of Cromakalim and its active enantiomer, Levcromakalim, with KATP channels has been quantified through various in vitro and ex vivo studies. The following tables summarize the key binding affinity and potency data.

Table 1: Binding Affinity of Levcromakalim for SUR Subtypes

| Subtype | pKi | Ki (nM) | Reference |

| SUR2A | 6.37 ± 0.04 | 426.6 | [6] |

| SUR2B | 6.95 ± 0.03 | 112.2 | [6] |

pKi is the negative logarithm of the Ki value.

Table 2: Potency (EC50/IC50) of Cromakalim/Levcromakalim

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| Functional Potency (EC50) | ||||

| Relaxation (EC50) | 1.94 x 10-7 M | Canine coronary artery strips | Phenylephrine-induced contraction | [6] |

| Hyperpolarization (EC50) | 870 ± 190 nM | A10 cells (rat thoracic aorta) | --- | |

| Relaxation (EC50) | 0.47 ± 0.05 µM | Rat aortic rings (SHAM) | Phenylephrine pre-constriction | |

| Relaxation (EC50) | 1.48 ± 0.12 µM | Rat aortic rings (DOCA-salt hypertensive) | Phenylephrine pre-constriction | |

| Kir6.1/SUR2B Activation (EC50) | 0.13 µM | HEK293 cells | Thallium flux assay | [3] |

| Kir6.2/SUR2A Activation (EC50) | 0.44 µM | HEK293 cells | Thallium flux assay | [3] |

| Kir6.2/SUR1 Activation (EC50) | >30 µM | HEK293 cells | Thallium flux assay | [3] |

| Inhibitory Potency (IC50) | ||||

| Inhibition of Contraction (IC50) | 1.24 x 10-10 M | Canine coronary artery cells | Phenylephrine-induced contraction | [6] |

Signaling Pathway of Cromakalim

The mechanism of action of Cromakalim involves a direct signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

The investigation of Cromakalim's molecular targets relies on several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the activity of ion channels, including KATP channels, in response to Cromakalim.

Objective: To measure Cromakalim-induced K+ currents through KATP channels in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) by enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).

-

-

Recording:

-

Establish a giga-ohm seal between the micropipette and a single smooth muscle cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline currents.

-

Perfuse the cell with varying concentrations of Cromakalim to elicit outward K+ currents.

-

To confirm the current is through KATP channels, co-perfuse with a KATP channel blocker like Glibenclamide (e.g., 10 µM).

-

Isolated Organ Bath (Wire Myography)

This ex vivo technique assesses the functional effect of Cromakalim on the contractility of intact blood vessel segments.

Objective: To measure the vasorelaxant effect of Cromakalim on pre-constricted arterial rings.

Methodology:

-

Tissue Preparation: Isolate a blood vessel (e.g., thoracic aorta or mesenteric artery) from a laboratory animal and cut it into 2-3 mm rings.

-

Mounting: Mount the arterial rings in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of 1-2 grams.

-

Contraction: Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

-

Relaxation: Once a stable plateau of contraction is reached, add cumulative concentrations of Cromakalim to generate a concentration-response curve for relaxation.

-

Control: In a separate set of experiments, pre-incubate the arterial rings with a KATP channel blocker like Glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and Cromakalim to confirm the involvement of KATP channels.

References

- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine [mdpi.com]

- 5. The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Cromakalim Electrophysiology Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the electrophysiological effects of Cromakalim, a well-characterized ATP-sensitive potassium (K-ATP) channel opener. The information herein is intended to guide researchers in designing and executing experiments to investigate the pharmacology and cellular effects of Cromakalim and other K-ATP channel modulators.

Introduction

Cromakalim is a potent vasodilator that exerts its effects by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of various cell types, particularly smooth muscle cells.[1][2] This opening leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle.[3][4] Electrophysiology techniques, such as patch-clamp and voltage-clamp, are essential tools for characterizing the interaction of Cromakalim with K-ATP channels and understanding its mechanism of action at the cellular level.

Mechanism of Action

Cromakalim and its active enantiomer, levocromakalim, directly activate K-ATP channels.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. Cromakalim is thought to bind to the SUR subunit, which allosterically modulates the Kir6.x subunit to increase its open probability. This leads to an outward potassium current, causing membrane hyperpolarization.

dot

Quantitative Data Summary

The following tables summarize the quantitative effects of Cromakalim observed in various electrophysiological studies.

Table 1: Potency of Cromakalim (EC50 / IC50 Values)

| Cell Type | Parameter | Value (µM) | Reference |

| Guinea Pig Ventricular Myocytes | IC50 for APD90 Shortening | 0.6 | |

| Canine Coronary Artery Smooth Muscle Cells | IC50 for Inhibition of Phenylephrine-induced Contraction | 0.124 | [5] |

| Rat Hippocampal Neurons | EC50 for Facilitation of Sustained Outward Current | 40 | [6] |

| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Aortic Rings | EC50 for Relaxation | Significantly higher than control | [7] |

Table 2: Effect of Cromakalim on Current Density

| Cell Type | Current Type | Effect | Concentration (µM) | Reference |

| Rabbit Portal Vein Smooth Muscle Cells | K+ Current | Induced a time-independent outward current | 10 | |

| Rat Hippocampal Neurons | Sustained Voltage-Dependent Outward Current | 59% maximal facilitation | 100 | [6] |

| Rat Saphenous Arterial Myocytes | K-ATP Current | Activation | Not specified | [8] |

Table 3: Effect of Cromakalim on Action Potential Duration (APD)

| Cell Type | Parameter | Effect | Concentration (µM) | Reference |

| Guinea Pig Ventricular Myocytes | APD90 | Decreased | 0.3 - 10 | |

| Rabbit Cardiac Tissue | Maximum Tension | Decreased | Concentration-dependent | [9] |

Experimental Protocols

The following are detailed protocols for common electrophysiology experiments used to study Cromakalim.

Whole-Cell Patch-Clamp Protocol for K-ATP Currents

This protocol is designed to measure macroscopic K-ATP channel currents in isolated cells.

dot

Materials:

-

Cells: Isolated vascular smooth muscle cells, cardiac myocytes, or neurons.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP (pH adjusted to 7.2 with KOH). Note: ATP concentration can be varied to study the ATP-dependence of the channel.

-

Cromakalim Stock Solution: 10 mM in DMSO.

-

Glibenclamide Stock Solution: 10 mM in DMSO.

Procedure:

-

Cell Preparation: Isolate single cells using appropriate enzymatic digestion and mechanical dispersion methods. Plate cells on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 200 ms) to elicit membrane currents.

-

-

Data Acquisition:

-

Record baseline currents in the extracellular solution.

-

Perfuse the bath with a solution containing the desired concentration of Cromakalim (e.g., 1-100 µM) and record the induced outward current.

-

To confirm the current is through K-ATP channels, co-apply a K-ATP channel blocker such as Glibenclamide (e.g., 10 µM) and observe the inhibition of the Cromakalim-induced current.

-

-

Data Analysis:

-

Measure the amplitude of the Cromakalim-induced current at a specific voltage (e.g., +40 mV).

-

Normalize the current to the cell capacitance (pA/pF) to obtain current density.

-

Construct a concentration-response curve to determine the EC50 of Cromakalim.

-

Current-Clamp Protocol for Action Potential Duration

This protocol is used to measure changes in the action potential duration in response to Cromakalim in excitable cells like cardiac myocytes and neurons.

Materials:

-

Same as for the whole-cell patch-clamp protocol.

Procedure:

-

Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell patch-clamp protocol.

-

Current-Clamp Mode: Switch the amplifier to current-clamp mode (I=0).

-

Elicit Action Potentials: Inject brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials.

-

Data Acquisition:

-

Record baseline action potentials.

-

Perfuse the bath with Cromakalim and record the changes in the action potential waveform.

-

-

Data Analysis:

-

Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Quantify the percentage change in APD in the presence of Cromakalim.

-

Downstream Signaling and Broader Effects

The primary effect of Cromakalim-induced K-ATP channel opening is membrane hyperpolarization. This can lead to several downstream physiological effects:

-

In Vascular Smooth Muscle: Hyperpolarization closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and leading to vasodilation.[8]

-

In Neurons: Hyperpolarization can decrease neuronal excitability and firing frequency, potentially offering neuroprotective effects against ischemic conditions.[10][11]

-